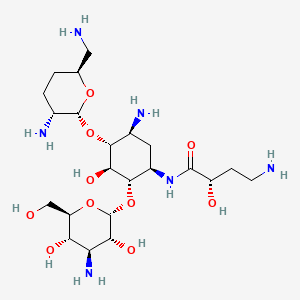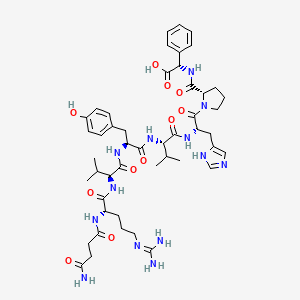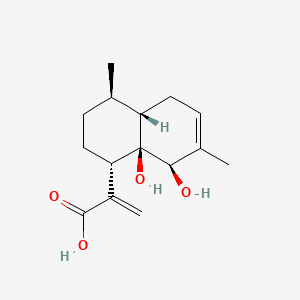
异乳糖
描述
Allolactose is a disaccharide similar to lactose. It consists of the monosaccharides D-galactose and D-glucose linked through a β1-6 glycosidic linkage instead of the β1-4 linkage of lactose . It may arise from the occasional transglycosylation of lactose by β-galactosidase .
Synthesis Analysis
The synthesis of Allolactose occurs through the enzymatic conversion of lactose by transgalactosylation using β-galactosidase . The presence of lactose results in the synthesis of allolactose which binds to the lac repressor and reduces its affinity for the lac operon .Chemical Reactions Analysis
Allolactose is involved in the enzymatic conversion of lactose by β-galactosidase . It is also used in the analysis of lactose, allolactose, lactulose, and other saccharides contained in low lactose dairy products using HPLC with post-column fluorescence derivatization method .科学研究应用
低乳糖和无乳糖产品中乳糖浓度的测定
异乳糖在低乳糖和无乳糖牛奶、乳制品以及含乳成分产品中乳糖浓度的测定中起着至关重要的作用 . K-LOLAC 方法是一种快速测定低乳糖或无乳糖产品中乳糖的准确而灵敏的酶法,它使用异乳糖 . 该方法已在一组 36 种商业食品和饮料产品和一组 10 种认证参考材料上进行了验证 .
糖特异性转录调控蛋白的自调控
自调控是大肠杆菌中糖特异性转录调控蛋白的常见特征。 大肠杆菌 . 在大肠杆菌的乳糖系统中,转录延伸受到异乳糖的抑制。 大肠杆菌 . 这种特殊的分子机制,即转录路障,用于在 lac 系统中实现自我抑制,不会降低噪声或提高响应速度。 相反,LacI 自调控平衡了两种相反的状态,一种允许对较小的外部乳糖脉冲更快地响应,另一种在没有乳糖的情况下最小化生产成本 .
异乳糖的形成
作用机制
Target of Action
The primary target of allolactose is the lac repressor , a protein that regulates the lac operon in Escherichia coli and many other enteric bacteria . The lac operon contains genes involved in lactose metabolism . The lac repressor acts as a lactose sensor, normally blocking transcription of the operon .
Mode of Action
Allolactose interacts with its target, the lac repressor, by binding to a subunit of the tetrameric lac repressor . This binding results in conformational changes that reduce the binding affinity of the lac repressor to the lac operator, thereby dissociating it from the lac operator . This allows the transcription of the lac operon to proceed .
Biochemical Pathways
The presence of allolactose affects the lac operon, a group of genes with a single promoter that encodes proteins allowing the bacteria to use lactose as an energy source . The lac operon includes three genes: lacZ, lacY, and lacA . LacZ encodes an enzyme that splits lactose into monosaccharides that can be fed into glycolysis . LacY encodes a membrane-embedded transporter that helps bring lactose into the cell .
Pharmacokinetics
It is known that allolactose is produced from lactose by the product of the lacz gene, β-galactosidase . This suggests that allolactose is generated within the cell and does not need to be absorbed or distributed. It acts locally within the cell where it is produced.
Result of Action
The result of allolactose’s action is the induction of the lac operon, leading to the expression of genes that allow the bacteria to utilize lactose . When allolactose binds to the lac repressor, it changes shape so it can no longer bind DNA . This triggers the expression of the lac operon .
Action Environment
The action of allolactose is influenced by environmental factors, specifically the availability of lactose and glucose . The lac operon is expressed only when lactose is present and glucose is absent . The lac repressor and catabolite activator protein (CAP) turn the operon “on” and “off” in response to lactose and glucose levels . The lac repressor senses lactose indirectly, through its isomer allolactose .
安全和危害
未来方向
Recent developments in microbial production of high-purity galacto-oligosaccharides (GOS) suggest potential future directions for research involving Allolactose . The purification strategies include removal of glucose alone or together with galactose by lactose negative yeast species, removal of both mono- and disaccharides by combining the fast monosaccharide metabolizing capacity of some yeast species with efficient lactose consumption by certain lactose positive microbes, and the application of selected strains of Kluyveromyces species with high lactose metabolizing activity to achieve high-purity GOS that is practically free from lactose and monosaccharides .
生化分析
Biochemical Properties
Allolactose plays a crucial role in the biochemical reactions of the lac operon in Escherichia coli and many other enteric bacteria . It interacts with the lac repressor, a protein that regulates the lac operon . When allolactose binds to the lac repressor, it induces conformational changes that reduce the binding affinity of the lac repressor to the lac operator, thereby dissociating it from the lac operator . This allows the transcription of the lac operon to proceed .
Cellular Effects
The presence of allolactose in a cell has significant effects on various cellular processes. It influences cell function by acting as an inducer of the lac operon . This impacts cell signaling pathways and gene expression, particularly the genes involved in lactose metabolism . When allolactose is present, it signals the cell to express the lac operon genes, which encode key enzymes for lactose uptake and metabolism .
Molecular Mechanism
The molecular mechanism of allolactose involves its interaction with the lac repressor. Allolactose binds to the lac repressor, causing it to change shape and lose its ability to bind DNA . This allows RNA polymerase to bind to the promoter site, initiating the transcription of the lac operon genes . This process involves changes in gene expression and can lead to enzyme activation.
Temporal Effects in Laboratory Settings
The effects of allolactose over time in laboratory settings are primarily related to its role in inducing the lac operon. The presence of allolactose leads to the continuous transcription of the lac operon as long as lactose is available . The exact temporal dynamics can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
While specific studies on the dosage effects of allolactose in animal models are limited, research on the lac operon provides some insights. The expression of the lac operon, which allolactose induces, is tightly regulated based on the availability of lactose . Therefore, the effects of allolactose are likely to vary with different dosages, with higher concentrations leading to increased lac operon expression.
Metabolic Pathways
Allolactose is involved in the metabolic pathway of lactose utilization. Allolactose then interacts with the lac repressor, triggering the expression of the lac operon and the subsequent metabolism of lactose .
Transport and Distribution
The transport and distribution of allolactose within cells and tissues are closely tied to the transport and metabolism of lactose. Lactose enters the cell using a transport protein encoded by the lacY gene . Once inside the cell, some lactose molecules are converted to allolactose .
Subcellular Localization
The subcellular localization of allolactose is primarily within the cytoplasm of the cell, where it interacts with the lac repressor to induce the expression of the lac operon . The exact localization can vary depending on the cell type and the presence of lactose.
属性
| { "Design of the Synthesis Pathway": "Allolactose can be synthesized through a multi-step process involving the reaction of lactose with an enzyme, beta-galactosidase, followed by isomerization and reduction reactions.", "Starting Materials": ["Lactose", "Beta-galactosidase enzyme", "Glucose", "Sodium borohydride", "Hydrochloric acid", "Water"], "Reaction": [ "1. Lactose is hydrolyzed by beta-galactosidase enzyme to yield glucose and galactose.", "2. The galactose isomerizes to allolactose via a mutarotation reaction in the presence of water and hydrochloric acid.", "3. Sodium borohydride is added to the reaction mixture to reduce the carbonyl group of allolactose to yield the desired compound, allolactose." ] } | |
| 28447-39-4 | |
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12+/m0/s1 |
InChI 键 |
AYRXSINWFIIFAE-ONMPCKGSSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
外观 |
Solid powder |
熔点 |
174 - 176 °C |
| 645-03-4 | |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Allolactose |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of allolactose in E. coli?
A: Allolactose's primary target is the lac repressor (LacI), a protein that binds to the operator region of the lac operon, inhibiting transcription. [, ]
Q2: How does allolactose binding affect the lac repressor?
A: Binding of allolactose to the lac repressor induces a conformational change in the protein. This change reduces its affinity for the operator DNA, leading to its dissociation and allowing transcription of the lac operon genes. [, , ]
Q3: What are the downstream effects of allolactose binding to the lac repressor?
A: When allolactose binds to the lac repressor and removes it from the operator, RNA polymerase can transcribe the lac operon genes. These genes encode proteins involved in lactose uptake and metabolism, including β-galactosidase and lactose permease. [, , ]
Q4: Does the presence of glucose affect allolactose's role in the lac operon?
A: Yes, glucose exerts catabolite repression on the lac operon, even in the presence of allolactose. This repression involves the reduction of cAMP levels, which in turn reduces the activity of the cAMP receptor protein (CRP), a positive regulator of the lac operon. [, ]
Q5: What is inducer exclusion and how does it relate to allolactose?
A: Inducer exclusion is a mechanism by which glucose transport into the cell inhibits the activity of lactose permease, thus reducing intracellular allolactose concentrations and contributing to lac operon repression. [, ]
Q6: What is the molecular formula and weight of allolactose?
A: Allolactose (β-D-galactopyranosyl-(1→6)-D-glucose) has a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol. [, ]
Q7: What spectroscopic techniques are used to characterize allolactose?
A: Allolactose can be characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the structure and conformation of the molecule, while MS is used to determine its molecular weight and fragmentation pattern. [, , , ]
Q8: Is there research on the stability of allolactose under various storage conditions?
A8: The provided research focuses on allolactose's biological role and its interaction with β-galactosidase. Information on its material compatibility and stability under various storage conditions is limited in these studies.
Q9: Does allolactose have catalytic properties itself?
A: Allolactose itself is not an enzyme and doesn't possess catalytic properties. Its role in the lac operon is that of an inducer, meaning it regulates gene expression by binding to a regulatory protein. []
Q10: Have there been computational studies on allolactose and its interactions?
A: Yes, computational studies employing methods like molecular dynamics simulations and quantum chemistry calculations have been conducted to investigate the interaction of allolactose with β-galactosidase, particularly focusing on the role of specific amino acid residues in binding and catalysis. []
Q11: How do structural modifications to allolactose affect its ability to induce the lac operon?
A: While specific SAR studies on allolactose are not extensively discussed in the provided research, it is known that the lac repressor exhibits specificity towards allolactose and certain analogs like isopropyl-β-D-1-thiogalactopyranoside (IPTG). Modifications to the sugar rings or the glycosidic linkage could potentially impact binding affinity and inducer activity. [, , ]
Q12: Are there specific formulation strategies to enhance allolactose's stability or bioavailability?
A12: The provided articles primarily focus on the biochemical properties and biological role of allolactose. Information regarding its formulation and stability enhancement strategies is not extensively addressed in these research papers.
Q13: Has the ADME profile of allolactose been investigated?
A13: The provided research focuses on allolactose's role as a natural inducer within bacterial cells. Information regarding its ADME profile in more complex organisms is limited in these studies.
Q14: Has allolactose shown efficacy in any in vitro or in vivo models beyond its role in the lac operon?
A14: The provided research primarily focuses on the role of allolactose in regulating the lac operon. Its potential therapeutic applications or efficacy in other biological contexts are not extensively explored in these studies.
Q15: What analytical techniques are commonly used to detect and quantify allolactose?
A: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors like refractive index (RI), evaporative light scattering (ELS), or pulsed amperometric detection (PAD). These methods allow for separation and quantification of allolactose in complex mixtures. [, , , ]
Q16: What is known about the environmental fate and potential ecotoxicological effects of allolactose?
A16: The provided research primarily focuses on the biological role of allolactose within bacterial cells. Information regarding its environmental fate, degradation pathways, and potential ecological impacts is limited in these studies.
Q17: What are some of the key historical milestones in our understanding of allolactose and its role in the lac operon?
A17: Key milestones include:
- 1961: The discovery of allolactose as the natural inducer of the lac operon. []
- 1965: The development of the operon model for gene regulation by Jacob and Monod, with the lac operon as a central example. [, ]
- 1996: The determination of the crystal structure of E. coli β-galactosidase, providing insights into its catalytic mechanism and interactions with allolactose. []
Q18: What scientific disciplines have contributed to our understanding of allolactose and its functions?
A18: Research on allolactose and the lac operon has involved contributions from:
- Biochemistry: Characterizing the structure and function of β-galactosidase, the enzyme responsible for allolactose synthesis and lactose hydrolysis. [, , , ]
- Genetics: Identifying and characterizing mutations in the lac operon genes and regulatory elements, providing insights into the mechanisms of gene regulation. [, ]
- Molecular Biology: Investigating the molecular details of DNA-protein interactions involved in lac operon regulation, including the binding of the lac repressor to the operator and the role of allolactose as an inducer. [, , ]
- Structural Biology: Determining the three-dimensional structures of proteins involved in the lac operon, such as β-galactosidase and the lac repressor, to understand their function at the molecular level. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)





![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)

